4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
This compound is a benzamide derivative featuring a thiazolidinone core substituted with a 2,3-dihydro-1,4-benzodioxin moiety. Key structural elements include:
- Thiazolidinone ring: A five-membered heterocycle with 4-oxo and 2-thioxo groups, contributing to hydrogen-bonding capacity and conformational rigidity.
- Chlorobenzamide group: A para-chlorinated benzamide linked to the thiazolidinone nitrogen, which may influence target binding and metabolic stability.
Its synthesis likely involves cyclization and coupling reactions analogous to methods described for related compounds .
Properties
IUPAC Name |
4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4S2/c20-13-4-2-12(3-5-13)17(23)21-22-18(24)16(28-19(22)27)10-11-1-6-14-15(9-11)26-8-7-25-14/h1-6,9-10H,7-8H2,(H,21,23)/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTECCINANLLUFD-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide often begins with the preparation of the thiazolidine moiety. This is usually achieved by reacting a thioamide with a haloketone. The subsequent steps involve the condensation of this intermediate with a benzodioxin derivative under controlled conditions, followed by chlorination and benzoylation reactions to introduce the desired substituents.
Industrial Production Methods: : In an industrial setting, the process may be scaled up using batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvent systems are carefully chosen to optimize reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo a variety of chemical reactions, including:
Oxidation: : It can be oxidized at the sulfur atom or at the aromatic rings.
Reduction: : The carbonyl groups can be reduced to alcohols.
Substitution: : The chlorine atom can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate in an acidic medium.
Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic reagents like amines or thiols in basic conditions.
Major Products Formed: : These reactions lead to the formation of various products like sulfoxides, alcohols, and substituted derivatives, expanding the utility of the compound in synthesis.
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities:
Anticancer Properties
Studies have shown that compounds containing thiazolidinone moieties can inhibit various protein kinases involved in cancer cell proliferation. The ability to selectively bind to these targets makes it a candidate for developing anticancer therapies .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Its structure allows it to interact with bacterial enzymes or receptors, potentially leading to effective treatments against resistant strains .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in various applications:
- Inhibition of Protein Kinases : A study demonstrated that thiazolidinone derivatives showed IC50 values in the low micromolar range against key kinases involved in oncogenic signaling pathways .
- Antimicrobial Testing : Compounds structurally related to 4-chloro-N-[...] were tested against multiple bacterial strains with promising results indicating their potential as new antimicrobial agents .
- Microwave-Assisted Synthesis : Innovative synthesis methods using microwave irradiation have been explored to enhance yield and reduce reaction time for similar thiazolidinone compounds, indicating a trend towards more efficient synthetic routes .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The benzodioxin and thiazolidine rings may interact with active sites or allosteric sites, inhibiting enzyme activity or modulating receptor functions. The chlorobenzamide group adds hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(2Z,4Z)-4-Benzylidene-6-Chloro-1,4-Dihydropyrido[2,3-d][1,3]Thiazin-2-ylidene]Benzamide
Structural Similarities :
- Thiazine/Thiazolidinone core: Both compounds feature sulfur- and nitrogen-containing heterocycles critical for bioactivity.
- Chloro substituent : A chloro group at position 6 (pyrido-thiazine) or para-position (benzamide) enhances electronic effects.
- Aromatic moieties : Benzamide and benzylidene/pyridine groups enable π-π interactions.
Key Differences :
Implications of Structural Differences :
- Solubility : The benzodioxin group’s electron-rich oxygen atoms could improve aqueous solubility compared to the pyridine-thiazine analog.
- Metabolic Stability : The benzodioxin moiety may resist oxidative metabolism better than the pyridine ring, which is prone to CYP450-mediated modifications.
Other Thiazolidinone Derivatives
- 2-Thioxo-4-Thiazolidinones: Compounds like 4-thiazolidinone-5-carboxylic acids lack the benzodioxin substituent but share hydrogen-bonding motifs. These analogs often exhibit antimicrobial activity but may have reduced membrane permeability due to higher polarity .
- Benzylidene-Thiazolidinones: Substitution with simple benzylidene groups (e.g., 5-benzylidene-2-thioxothiazolidin-4-one) reduces steric bulk but may decrease target specificity compared to the benzodioxin-containing compound.
Research Findings and Data
Crystallographic Analysis
The pyrido-thiazine analog () was characterized via X-ray crystallography using SHELXL () and visualized with ORTEP-3 (). Key findings include:
- Tautomeric preference: The imino form (1a) was stabilized by C–N bond distances (1.308–1.353 Å) and intramolecular O⋯S contacts (2.57 Å) .
- Packing interactions : π-π stacking (3.65 Å between pyridine and benzoyl rings) and N–H⋯N hydrogen bonds (2.97 Å) drive crystal stability.
The target compound’s structure would likely require similar methods for resolution, with benzodioxin’s oxygen atoms contributing to distinct intermolecular interactions.
Bioisosteric Modifications ()
Fragment-based drug design principles suggest:
- Benzodioxin as a bioisostere : Could replace phenyl groups to modulate lipophilicity (clogP) or improve metabolic stability.
- Thione-to-ketone substitution : Replacing 2-thioxo with 2-oxo may reduce hydrogen-bonding capacity but improve solubility.
Biological Activity
4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 434.9 g/mol. The structure features a thiazolidinone ring, a benzamide group, and a chlorinated aromatic ring, which contribute to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClN2O4S2 |
| Molecular Weight | 434.9 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiosemicarbazone : The reaction of 2,3-dihydro-1,4-benzodioxane with thiosemicarbazide.
- Cyclization : This intermediate undergoes cyclization with chloroacetyl chloride to form the thiazolidinone ring.
- Final Coupling : The thiazolidinone derivative is then reacted with 4-chlorobenzoyl chloride to yield the target compound.
Antimicrobial Properties
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds similar to 4-chloro-N-[...] have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . In vitro studies have demonstrated that some derivatives possess comparable or superior antibacterial effects compared to standard antibiotics like norfloxacin and chloramphenicol.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies involving related thiazolidinone derivatives have shown inhibition of cancer cell proliferation in various tumor cell lines . The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell survival and proliferation.
The biological activity of 4-chloro-N-[...] is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazolidinone moiety can form covalent bonds with active site residues in enzymes, inhibiting their function.
- Binding Affinity : The benzamide group enhances binding affinity to hydrophobic pockets in proteins, which may lead to increased selectivity for certain biological targets.
Case Studies
- Antibacterial Activity Study : A series of synthesized thiazolidinone derivatives were tested for antibacterial activity against Bacillus subtilis and Candida albicans. Results indicated that some compounds exhibited significant inhibition at low concentrations .
- Anticancer Screening : In a study focusing on the anticancer potential of thiazolidinone derivatives, several compounds were evaluated against six tumor cell lines. The most potent derivative showed an IC50 value of 0.028 μM against CDK5/p25 kinase .
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization of thiourea intermediates using 1,8-diazabicycloundec-7-ene (DBU) . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and purity .
- Catalyst use : DBU acts as both a base and catalyst for thiazolidinone ring formation .
Optimization : Design-of-experiment (DoE) approaches can systematically vary temperature, solvent ratios, and catalyst loading to maximize yield (>75%) .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : and NMR confirm the Z-configuration of the benzylidene group and thioxo-thiazolidinone tautomerism .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 448.0321) and fragmentation patterns .
- X-ray crystallography : Resolves intramolecular interactions (e.g., S⋯O contact of 2.57 Å) and π-π stacking in crystal lattices .
Q. How can purity and stability be assessed during synthesis?
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to monitor impurities (<2%) .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C) to assess thermal stability .
Advanced Research Questions
Q. How can tautomeric forms of the compound be experimentally distinguished?
The compound exists in imino (1a) and thione (1b) tautomers (Fig. 1 in ). Techniques include:
- X-ray crystallography : Electron density maps near N(2) confirm the imino form (C(8)–N(1) = 1.308 Å; C(8)–N(2) = 1.353 Å) .
- IR spectroscopy : Thione tautomers show a strong C=S stretch at ~1200 cm⁻¹, absent in imino forms .
- DFT calculations : Compare experimental and computed NMR shifts to identify dominant tautomers .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response standardization : Use IC values normalized to cell viability assays (e.g., MTT) to account for cytotoxicity variations .
- Targeted molecular docking : Compare binding affinities to enzymes like kinases or COX-2 to explain activity discrepancies .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with bioassays .
Q. How can computational methods predict reactivity for derivative synthesis?
- Reaction path search (RPS) : Quantum mechanical calculations (e.g., Gaussian 16) model transition states for cycloadditions or nucleophilic substitutions .
- Machine learning (ML) : Train models on existing thiazolidinone datasets to predict regioselectivity in halogenation or cross-coupling reactions .
Q. What experimental designs address low yields in cross-coupling reactions?
- Catalyst screening : Test Pd(PPh) vs. PdCl(dppf) for Suzuki-Miyaura couplings .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields by ~20% .
- In situ monitoring : Use ReactIR to detect intermediates and optimize reaction quenching .
Methodological Challenges and Solutions
Q. How to resolve spectral overlap in 1H^1H1H NMR for aromatic protons?
- 2D NMR (COSY, NOESY) : Assign peaks via spin-spin coupling and spatial proximity .
- Isotopic labeling : Introduce or labels to simplify complex splitting patterns .
Q. What are best practices for crystallizing the compound for XRD?
- Solvent diffusion : Use layered hexane/ethyl acetate to grow single crystals .
- Temperature ramping : Gradual cooling from 50°C to 4°C minimizes lattice defects .
Q. How to validate the biological relevance of in silico predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
